N-[1-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide
Description
N-[1-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a pyridine moiety, and a cyclopropane carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(18-7-8-18)24-20-9-12-25(13-10-20)15-19-5-1-2-6-21(19)27-16-17-4-3-11-23-14-17/h1-6,11,14,18,20H,7-10,12-13,15-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXVBCSKRNHPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3OCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable leaving group on the piperidine ring.
Introduction of the Cyclopropane Carboxamide Group: The cyclopropane carboxamide group is typically introduced through cyclopropanation reactions, followed by amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to modify the pyridine moiety, converting it to piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring typically yields N-oxides, while reduction of the pyridine moiety results in piperidine derivatives .
Scientific Research Applications
N-[1-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways . This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide
- N-[1-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide
Uniqueness
N-[1-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide is unique due to the specific positioning of the pyridine moiety at the 3-position, which can influence its binding affinity and selectivity for certain molecular targets . This structural feature may result in distinct pharmacological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
